molecular formula C13H20N2O3S B13742959 3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol

3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol

Cat. No.: B13742959
M. Wt: 284.38 g/mol
InChI Key: NFRVAHNNCMGIQH-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol is a chemical compound that belongs to the class of sulfonamides It features a seven-membered azepane ring with an amino group, a sulfonyl group attached to a 4-methylphenyl ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the sulfonyl group and the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced techniques such as microreactor systems to optimize reaction kinetics and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar amino and methylphenyl structure but lacks the azepane ring and sulfonyl group.

    4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: This compound has a similar sulfonamide group but features a pyridine ring instead of an azepane ring.

Uniqueness

3-Amino-1-(4-methylphenyl)sulfonylazepan-4-ol is unique due to its combination of an azepane ring, sulfonyl group, and amino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

3-amino-1-(4-methylphenyl)sulfonylazepan-4-ol

InChI

InChI=1S/C13H20N2O3S/c1-10-4-6-11(7-5-10)19(17,18)15-8-2-3-13(16)12(14)9-15/h4-7,12-13,16H,2-3,8-9,14H2,1H3

InChI Key

NFRVAHNNCMGIQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C(C2)N)O

Origin of Product

United States

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